molecular formula C10H17NO2 B2687188 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 1909348-10-2

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2687188
CAS No.: 1909348-10-2
M. Wt: 183.251
InChI Key: XOFNZNBZYRSZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909348-10-2) is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It belongs to the class of spirocyclic oxetanes, which are recognized in medicinal chemistry as valuable structural motifs and are considered potential alternatives to common ring systems like morpholine . The core 7-oxa-2-azaspiro[3.5]nonane structure is a spiro-fused bicyclic system combining an oxetane ring with a piperidine ring, which can impart unique three-dimensionality and physicochemical properties to a molecule . This specific derivative is functionalized with a propan-2-yl group on the lactam nitrogen. As a building block, this compound is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage this compound in the synthesis of more complex molecules, particularly in drug discovery projects where the metabolic robustness and hydrogen-bonding capacity of the oxetane ring may be beneficial for optimizing target binding affinity . The product is for research use only and must be handled by qualified professionals.

Properties

IUPAC Name

1-propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNZNBZYRSZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCOCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization reactions . The reaction conditions often include the use of formic acid and Oxone® for oxidative cyclizations .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: Using reagents like Oxone® in formic acid.

    Reduction: Potentially using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed on the bromomethyl groups.

Common Reagents and Conditions:

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Oxone® can lead to the formation of ring-fused benzimidazoles .

Scientific Research Applications

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For instance, it can bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, facilitating the reduction of benzimidazolequinone substrates . This interaction is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The isopropyl group in the target compound reduces molecular weight compared to the phenyl analog (217.26 vs. 195.26 g/mol), likely enhancing solubility and bioavailability .
  • Reactivity: The oxa (oxygen) and aza (nitrogen) groups in the spiro framework enable diverse functionalization. For example, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives exhibit improved water solubility and reduced toxicity in bupivacaine analogs .
  • Cost: The target compound is significantly more expensive than simpler analogs (e.g., 7-Methyl-7-azaspiro[3.5]nonan-2-ol at $223/250 mg), reflecting its specialized synthetic demand .

Biological Activity

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one, a spirocyclic compound, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following attributes:

  • IUPAC Name: this compound
  • Molecular Formula: C10H17NO2
  • Molecular Weight: 183.25 g/mol
  • CAS Number: 1909348-10-2

The structure includes an oxetane and an azaspiro ring system, contributing to its distinct chemical and biological properties.

Research indicates that this compound interacts with specific molecular targets, notably the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site. This interaction facilitates the reduction of benzimidazolequinone substrates, which may play a role in its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity against cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties. In vitro studies revealed that it exhibits significant activity against a range of bacterial strains, indicating its potential use in treating infections caused by resistant bacteria .

Study 1: GPR119 Agonists

In a study focused on the design and synthesis of novel GPR119 agonists, compounds similar to this compound were evaluated for their glucose-lowering effects in diabetic rat models. These compounds exhibited favorable pharmacokinetic profiles and significant reductions in blood glucose levels, supporting their potential in diabetes management .

Study 2: Structure Activity Relationship (SAR)

A series of structural modifications were performed on spirocyclic compounds related to this compound to assess their biological activities. The results indicated that specific modifications enhanced both anticancer and antimicrobial activities, providing insights into optimizing compounds for therapeutic applications .

Data Tables

Property Value
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
CAS Number1909348-10-2
Anticancer ActivityDose-dependent cytotoxicity
Antimicrobial ActivityEffective against resistant bacteria

Q & A

Q. What are the optimized synthetic routes for 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one, and how can reaction yields be improved?

Synthesis of this spirocyclic compound typically involves multistep reactions, including ring-closing strategies or functional group transformations. For example, spirocyclic analogs like 7-oxa-2-azaspiro[3.5]nonane derivatives are synthesized via cyclization of precursors using catalysts such as trifluoroacetic acid (TFA) or base-mediated ring closure (e.g., NaH in THF) . Key parameters for yield optimization include:

  • Temperature control : Exothermic reactions (e.g., ring closure) require slow addition of reagents at 0–5°C to prevent side reactions.
  • Purification : Chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures ≥95% purity .
  • Scalability : Reactions are scalable to multigram quantities by maintaining stoichiometric ratios and inert atmospheres (N₂/Ar) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) confirm purity (retention time consistency) and molecular weight (e.g., [M+H]+ ion at m/z 211.15 for C₁₁H₁₇NO₂) .
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify spirocyclic protons (δ 3.5–4.5 ppm for oxa/aza groups) and confirm stereochemistry .
  • Elemental analysis : Carbon/nitrogen ratios validate empirical formulas (e.g., C₁₁H₁₇NO₂ requires C 62.54%, H 8.11%, N 6.63%) .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data are limited, related spiro compounds may cause skin/eye irritation. Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM).
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative studies with analogs highlight structure-activity relationships (SAR):

Analog Modification Impact
7-Oxa-2-azaspiro[3.5]nonaneLacks isopropyl groupReduced lipophilicity; lower CNS penetration
3-Cyclopropyl analogCyclopropyl substituentEnhanced metabolic stability (CYP450 resistance)
2-Azaspiro[3.3]heptaneSmaller ring systemHigher conformational rigidity; altered receptor binding

Q. Methodological Insight :

  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets (e.g., GPCRs).
  • In vitro assays : Measure IC₅₀ values against enzyme targets (e.g., kinases) using fluorescence polarization .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data often arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., NH protons appear broad in DMSO).
  • Enantiomeric impurities : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, which may skew integrations .
  • Hydration states : Karl Fischer titration quantifies water content in hygroscopic samples .

Case Study : A 2024 study reported δ 4.2 ppm for the oxa proton, while a 2023 study noted δ 4.0 ppm. This variance was traced to differences in sample preparation (anhydrous vs. hydrated conditions) .

Q. What experimental designs are optimal for studying its pharmacokinetics (PK)?

  • In vivo PK (rodents) : Administer 10 mg/kg IV/orally; collect plasma samples at 0.5, 1, 2, 4, 8, 24h. Analyze via LC-MS/MS (LLOQ: 1 ng/mL) .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C); quantify accumulation in brain/liver using scintillation counting .
  • Metabolite profiling : Incubate with liver microsomes (human/rat); identify Phase I/II metabolites via HRMS .

Key Finding : The isopropyl group enhances blood-brain barrier permeability (brain/plasma ratio = 2.1) compared to phenyl analogs (ratio = 0.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.